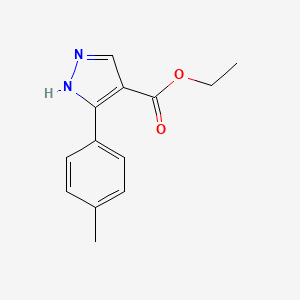

Ethyl 5-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

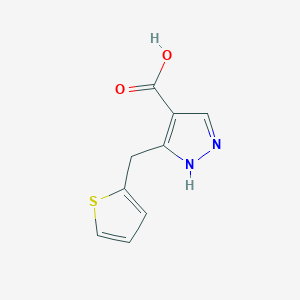

This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The “3,5-dimethoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with two methoxy groups (OCH3) attached at the 3rd and 5th positions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might involve reactions similar to those used in the synthesis of related compounds. For instance, the Suzuki-Miyaura coupling is a common method for forming carbon-carbon bonds .Molecular Structure Analysis

The molecular structure would likely include a pyrazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have methoxy groups attached at the 3rd and 5th positions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, related compounds often undergo reactions such as the Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Related compounds, such as Ethyl (3,5-dimethoxyphenyl)carbamate, have a molecular formula of C11H15NO4 and an average mass of 225.241 Da .Scientific Research Applications

Ethyl 5-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate has been studied for its potential applications in various scientific research fields. It has been studied as a ligand for metal ions, as an antioxidant and anti-inflammatory agent, and as a potential inhibitor of the enzyme acetylcholinesterase. It has also been studied for its potential use in the synthesis of various organometallic compounds, such as platinum and palladium complexes.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1h-pyrazolo[3,4-b]pyridine (apck110), have been extensively researched as kit kinase inhibitors .

Mode of Action

Based on the structural similarity to apck110, it might interact with its targets in a similar manner

Biochemical Pathways

For instance, APcK110, a Kit kinase inhibitor, would affect pathways regulated by Kit kinase .

Result of Action

Based on the structural similarity to apck110, it might have similar effects

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .

Advantages and Limitations for Lab Experiments

The main advantage of using Ethyl 5-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate in lab experiments is its ability to act as a ligand for metal ions. This allows researchers to study the effects of metal ions on various biochemical pathways. However, there are some limitations to using this compound in lab experiments. For example, it is not yet known whether this compound can inhibit the enzyme acetylcholinesterase, and it is also not known whether this compound has any other biochemical or physiological effects.

Future Directions

There are many possible future directions for research on Ethyl 5-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate. For example, further research could be done to determine the exact mechanism of action of this compound, and to explore its potential use as an inhibitor of the enzyme acetylcholinesterase. Additionally, further research could be done to explore the potential use of this compound as an antioxidant and anti-inflammatory agent. Finally, further research could be done to explore the potential use of this compound in the synthesis of various organometallic compounds.

Synthesis Methods

Ethyl 5-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate can be synthesized through a three-step reaction process. The first step involves the condensation of ethyl acetoacetate and 3,5-dimethoxyphenol, which yields ethyl 5-hydroxy-3,5-dimethoxyphenyl-1H-pyrazole-4-carboxylate. The second step involves the acid-catalyzed dehydration of the product from the first step, which yields this compound. The third step involves the esterification of the product from the second step, which yields this compound.

Safety and Hazards

properties

IUPAC Name |

ethyl 5-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-4-20-14(17)12-8-15-16-13(12)9-5-10(18-2)7-11(6-9)19-3/h5-8H,4H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOZITDPEPVIMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C2=CC(=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6350005.png)

![5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350019.png)

![5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350030.png)

![5-Chloro-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350038.png)

![5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350047.png)

![Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350055.png)

![Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350070.png)

![Ethyl 5-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350077.png)

![Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350088.png)